2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Scientific Research Applications
Pharmacological and Toxicological Screening
A study aimed to investigate the enzyme inhibitory and antimicrobial activities of new series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives, including structures related to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, for potential use as multi-action therapeutic agents. Notably, two novel compounds demonstrated inhibitory potential on cyclooxygenase-1 and -2 enzymes, suggesting their candidacy for treating inflammatory diseases without cytotoxic or genotoxic effects (Can et al., 2017).
Photodynamic Therapy Potential
Another study synthesized and characterized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, analyzing their potential for photodynamic therapy. The zinc(II) phthalocyanine derivative, with two 2-(morpholin-4-yl)ethoxy substituents, showed promising results in vitro against prostate and melanoma cancer cell lines. This derivative displayed high quantum yields of singlet oxygen production and significant biological activity, highlighting its potential as a photosensitizer in cancer treatment (Kucińska et al., 2015).
Anticancer Properties
Further research into derivatives containing the morpholine and ethoxyphenyl motifs led to the design, synthesis, and evaluation of compounds for anti-breast cancer activity. One study focused on a derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, which was found to exhibit potent anticancer activity against the MCF-7 breast cancer cell line. This activity was supported by molecular docking studies, suggesting the compound's effective binding with estrogen receptor alpha (Kumar et al., 2021).
Antimicrobial and Antifungal Activities
Additionally, derivatives of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine have been synthesized and evaluated for their antimicrobial and antifungal activities. One study reported the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, demonstrating potent antimicrobial effects against a range of bacterial and fungal strains. These findings suggest that such derivatives could serve as leads for the development of new antimicrobial agents (Bayrak et al., 2009).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal of the compound.
Future Directions
This could involve discussing potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less studied compound, not all of this information may be available. It’s always best to consult peer-reviewed scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMOSECQTNSXEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586105 |
Source
|
Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine | |
CAS RN |
31466-48-5 |
Source
|
Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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